4-Nonyl Phenol-glucuronide

Description

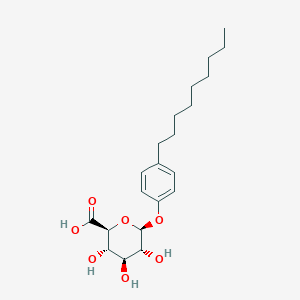

4-Nonyl Phenol-glucuronide is a metabolite of 4-Nonyl Phenol, a compound known for its use in industrial applications and its role as an endocrine disruptor. The glucuronide form is a result of the body’s detoxification process, where 4-Nonyl Phenol is conjugated with glucuronic acid to increase its solubility and facilitate excretion.

Properties

Molecular Formula |

C21H32O7 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nonylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H32O7/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)27-21-18(24)16(22)17(23)19(28-21)20(25)26/h10-13,16-19,21-24H,2-9H2,1H3,(H,25,26)/t16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

KDNUALUPYDZYJD-ZFORQUDYSA-N |

Isomeric SMILES |

CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonyl Phenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature, with the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using recombinant UGT enzymes in a controlled laboratory setting.

Chemical Reactions Analysis

Hydrolysis and Stability

4-NP-G undergoes hydrolysis under acidic or basic conditions , cleaving the β-glucuronide bond to regenerate free 4-NP and glucuronic acid. This reaction is critical for assessing environmental persistence:

-

pH-dependent degradation : Rapid hydrolysis occurs at extremes (pH <3 or >10), while stability increases at neutral pH .

-

Enzymatic reversal : β-Glucuronidase enzymes in biological systems (e.g., fish, mammals) catalyze hydrolysis, releasing bioactive 4-NP .

Table 1: Hydrolysis Products of 4-NP-G

Enzymatic Conjugation and Deconjugation

The metabolism of 4-NP-G involves a dynamic equilibrium between UDP-glucuronosyltransferase (UGT) -mediated conjugation and β-glucuronidase-driven deconjugation:

Conjugation Pathways

-

UGT Activity : In aquatic organisms like corals (Pocillopora damicornis), chronic 4-NP exposure upregulates UGT activity by 2.1–3.8 fold, accelerating 4-NP detoxification .

-

Species-specific variation : Trout hepatocytes produce sulfate conjugates of hydroxylated 4-NP, whereas humans predominantly form glucuronides .

Deconjugation Mechanisms

-

Lunar cycle influence : Coral β-glucuronidase activity naturally fluctuates but remains suppressed during 4-NP exposure, skewing the UGT:β-glucuronidase ratio toward prolonged 4-NP-G retention .

Table 2: Enzyme Activities in 4-NP-G Metabolism

Oxidative Metabolism and Reactive Intermediates

Human liver microsomes convert 4-NP into cytotoxic intermediates via cytochrome P450 (CYP) -mediated oxidation :

-

Quinone methides : Formed via CYP1A2/3A4, these electrophiles bind glutathione (GSH), producing benzylic GSH conjugates.

-

Ortho-benzoquinones : Generated through CYP2C19/2D6, these isomers undergo non-enzymatic isomerization to hydroxyquinone methides .

Table 3: Reactive Metabolites of 4-NP

Environmental and Toxicological Implications

-

Bioaccumulation : Despite rapid hepatic metabolism, 4-NP persists in fish muscle due to incomplete glucuronidation .

-

Endocrine disruption : Hydrolyzed 4-NP exhibits xenoestrogenic activity, altering steroidogenesis in corals and mammals .

-

Ecotoxicity : Chronic 4-NP exposure reduces coral fecundity by disrupting UGT/β-glucuronidase balance, threatening reef ecosystems .

Scientific Research Applications

4-Nonyl Phenol-glucuronide has several applications in scientific research:

Environmental Monitoring: Used as a biomarker to assess exposure to 4-Nonyl Phenol in environmental studies.

Toxicology: Helps in understanding the metabolism and detoxification pathways of 4-Nonyl Phenol in living organisms.

Pharmacokinetics: Studied to understand the excretion and metabolic fate of 4-Nonyl Phenol in the body.

Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying 4-Nonyl Phenol and its metabolites in biological samples.

Mechanism of Action

The primary mechanism of action for 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonyl Phenol. The conjugation with glucuronic acid increases the solubility of 4-Nonyl Phenol, facilitating its excretion via urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to 4-Nonyl Phenol.

Comparison with Similar Compounds

4-Nonyl Phenol: The parent compound, known for its industrial use and endocrine-disrupting properties.

4-Nonyl Phenol Ethoxylates: Used as non-ionic surfactants in various industrial applications.

4-Octyl Phenol-glucuronide: Another glucuronide conjugate of an alkylphenol, similar in structure and function.

Uniqueness: 4-Nonyl Phenol-glucuronide is unique due to its specific role in the detoxification of 4-Nonyl Phenol. Its formation and excretion are crucial for reducing the toxic effects of 4-Nonyl Phenol in living organisms. Additionally, its presence in biological samples serves as an important biomarker for environmental and toxicological studies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-Nonyl Phenol-glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity for glucuronide metabolites. For example, protein precipitation followed by online solid-phase extraction (SPE) and reversed-phase chromatography can separate this compound from its parent compound and other isomers. Validation parameters should include lower limits of quantification (LLOQ), precision (CV <10%), and recovery (90–110%) as outlined in mycophenolic acid glucuronide studies .

Q. How can researchers ensure structural specificity when synthesizing this compound?

- Methodological Answer : Regiospecific glucuronidation requires protecting the phenolic hydroxyl group of 4-Nonyl Phenol before conjugating it with activated glucuronyl donors (e.g., uridine diphosphate glucuronic acid, UDPGA). Protecting strategies, such as acetyl or benzyl groups, prevent undesired side reactions, as demonstrated in flavonoid glucuronidation studies . Full structural characterization via NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) is critical to confirm the β-D-glucuronide linkage .

Q. What factors influence the stability of this compound in biological samples?

- Methodological Answer : Stability is pH- and temperature-dependent. Acidic conditions (pH <3) may hydrolyze the glucuronide bond, while enzymatic degradation by β-glucuronidase in urine or plasma can occur. Immediate freezing (-80°C) and addition of enzyme inhibitors (e.g., sodium azide) are recommended for long-term storage. Stability studies should include freeze-thaw cycles and bench-top stability assessments .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what are the implications for toxicity studies?

- Methodological Answer : Interspecies variations in UDP-glucuronosyltransferase (UGT) isoforms affect glucuronidation rates. For example, human UGT1A1 and UGT1A9 catalyze phenolic glucuronidation, while rodents rely on UGT2B isoforms. Comparative studies should use hepatocyte models or recombinant UGT enzymes to quantify metabolic flux. Discrepancies in detoxification efficiency (e.g., fish vs. mammals) may explain differential toxicity profiles observed in environmental studies .

Q. What experimental designs can resolve contradictions in reported bioaccumulation data for this compound?

- Methodological Answer : Contradictions often arise from inconsistent sampling matrices (e.g., bile vs. urine) or incomplete hydrolysis controls. A tiered approach is recommended:

- Step 1 : Validate hydrolysis protocols (enzymatic vs. acidic) to distinguish free and conjugated metabolites.

- Step 2 : Use isotopically labeled internal standards (e.g., C-4-Nonyl Phenol-glucuronide) to correct for matrix effects in LC-MS/MS.

- Step 3 : Conduct longitudinal studies to assess temporal accumulation patterns in target tissues .

Q. What are the challenges in distinguishing this compound from its isomers in complex environmental samples?

- Methodological Answer : Isomeric interference (e.g., acyl vs. phenolic glucuronides) requires chromatographic separation with orthogonal techniques. For instance:

- HILIC (Hydrophilic Interaction Liquid Chromatography) : Resolves polar glucuronides based on hydrophilic interactions.

- Ion Mobility Spectrometry (IMS) : Differentiates isomers by collisional cross-section differences.

- MS/MS Fragmentation Patterns : Unique product ions (e.g., m/z 113 for glucuronic acid) confirm identity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo glucuronidation rates of 4-Nonyl Phenol?

- Methodological Answer : In vitro systems (e.g., microsomes) often lack cofactors (e.g., UDPGA) or transporters (e.g., MRP2 for biliary excretion). To reconcile

- Normalize Activity : Express results as pmol/min/mg protein, adjusted for enzyme abundance (Western blot).

- Incorporate Physiologically Based Pharmacokinetic (PBPK) Modeling : Account for organ-specific metabolism and excretion pathways.

- Cross-Validate : Compare with in situ perfused liver models or transgenic animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.